7-Bromoquinoline
Overview
Description
7-Bromoquinoline is a brominated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H6BrN. It is characterized by the presence of a bromine atom at the 7th position of the quinoline ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and has been utilized in the development of kinase inhibitors, photolabile protecting groups, and other biologically active compounds .
Synthesis Analysis
The synthesis of 7-Bromoquinoline and its derivatives has been achieved through various methods. For instance, 7-bromo-5,8-dimethylisoquinoline was selectively synthesized by bromination of 5,8-dimethylisoquinoline, which was obtained from p-xylene . Another approach involved the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination . Additionally, 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was synthesized using a modified Conrad-Limpach procedure .
Molecular Structure Analysis
The molecular structure of 7-Bromoquinoline has been analyzed through various studies. For example, the structure of 7-bromoquinolin-8-ol was established, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds, which cause the molecules to pack as hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
7-Bromoquinoline and its derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of kinase inhibitors, where the bromine atom can be displaced by nucleophilic substitution reactions . The compound has also been used in the preparation of photolabile protecting groups for carboxylic acids, demonstrating sensitivity to multiphoton excitation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Bromoquinoline derivatives are influenced by the presence of the bromine atom and other substituents on the quinoline ring. These properties are crucial for their biological activity and their interaction with biological targets. For instance, the introduction of bromine and other substituents can significantly enhance the inhibitory potency of kinase inhibitors . The solubility, fluorescence, and quantum efficiency of these compounds are also important parameters that have been optimized for biological applications .
Scientific Research Applications
Synthesis and Derivatives
7-Bromoquinoline and its derivatives play a crucial role in synthetic chemistry. Şahin et al. (2008) described the efficient synthesis of various quinoline derivatives from 7-bromoquinoline, showcasing its utility in creating complex molecular structures. This process includes the synthesis of tribromoquinoline and dibromoquinoline, emphasizing the compound's versatility in organic synthesis (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008). Additionally, Broch, Anizon, and Moreau (2008) achieved the first synthesis of 3,6′- and 3,7′-biquinoline derivatives using 7-bromoquinoline, indicating its importance in creating novel organic compounds (Broch, Anizon, & Moreau, 2008).
Coordination Chemistry
7-Bromoquinoline is used in coordination chemistry to create metal complexes. Enders, Kohl, and Pritzkow (2001) synthesized 8-quinolylcyclopentadienyl metal complexes using 8-bromoquinoline, highlighting its role in forming metal-organic frameworks (Enders, Kohl, & Pritzkow, 2001).
Antimicrobial Research
In antimicrobial research, Krishna (2018) synthesized a series of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives and investigated their in vitro antimicrobial activities, illustrating the potential of 7-bromoquinoline derivatives in developing new antimicrobial agents (Krishna, 2018).
Photochemistry and Photoprotection
7-Bromoquinoline is significant in photochemistry for creating photolabile protecting groups. Zhu et al. (2006) explored 8-bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group, especially for physiological use in cell and tissue culture. They emphasized its efficiency in photolysis and potential application in regulating biological effectors with light (Zhu, Pavlos, Toscano, & Dore, 2006).
Anticancer Research
In cancer research, Aneja et al. (2006) synthesized halogenated noscapine analogs, including a bromo-analog, demonstrating their ability to interfere with microtubules and induce apoptosis in cancer cells. This research underlines the potential of bromoquinoline derivatives in developing new chemotherapeutic agents (Aneja, Vangapandu, Lopus, Viswesarappa, Dhiman, Verma, Chandra, Panda, & Joshi, 2006).
Safety And Hazards
7-Bromoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used when handling this compound .
properties
IUPAC Name |
7-bromoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBSZCUHOLWQQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334593 | |
Record name | 7-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinoline | |
CAS RN |
4965-36-0 | |
Record name | 7-Bromoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-bromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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